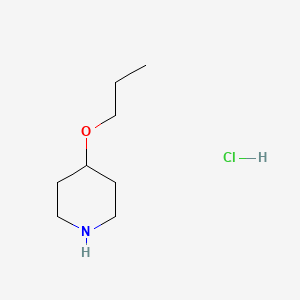
4-丙氧基哌啶盐酸盐
描述
4-propoxypiperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C8H17NO.HCl and a molecular weight of 177.69 g/mol.
科学研究应用
Pharmacology
Application Summary
4-propoxypiperidine Hydrochloride is utilized in pharmacology as a precursor for the synthesis of various pharmacologically active compounds.
Experimental Procedures
The compound is often used in multi-step synthetic processes to create target molecules with potential therapeutic effects. The procedures involve reactions under controlled conditions, such as temperature and pH, to ensure the desired chemical transformations .
Results and Outcomes
The use of 4-propoxypiperidine Hydrochloride in drug synthesis has led to the development of compounds with significant biological activity. For instance, it has been used to create inverse agonists for the human Histamine H3 receptor, which are known to enhance the activity of histaminergic neurons in the brain .
Organic Synthesis
Application Summary
In organic synthesis, 4-propoxypiperidine Hydrochloride serves as a building block for constructing complex organic molecules.
Experimental Procedures
It is involved in reactions such as conjugate reductions and multi-component couplings, providing a pathway to synthesize tertiary propargylamines and other valuable intermediates .
Results and Outcomes
The compound’s role in organic synthesis has enabled the creation of diverse molecular structures with high yields and selectivity, contributing to the advancement of synthetic methodologies .
Medicinal Chemistry
Application Summary
4-propoxypiperidine Hydrochloride plays a crucial role in medicinal chemistry for the design and development of new drugs.
Experimental Procedures
It is incorporated into drug candidates through various synthetic routes, often involving cyclization and amination reactions to introduce the piperidine moiety into the pharmacophore .
Results and Outcomes
Research outcomes have demonstrated that incorporating the piperidine structure into drug molecules can lead to enhanced therapeutic properties, including anticancer and antihypertensive effects .
Neuropharmacology
Application Summary
This compound is used in neuropharmacology to explore treatments for cognitive disorders and sleep-related issues.
Experimental Procedures
Experimental models, such as mice and cats, are used to test the efficacy of derivatives synthesized from 4-propoxypiperidine Hydrochloride. These studies often involve behavioral assays and electroencephalogram (EEG) recordings .
Results and Outcomes
Derivatives have shown promising results in enhancing wakefulness and cognitive functions, suggesting potential applications in treating disorders like narcolepsy and Alzheimer’s disease .
Chemical Physics
Application Summary
In the field of chemical physics, 4-propoxypiperidine Hydrochloride is studied for its physicochemical properties and interactions.
Experimental Procedures
The compound is analyzed using techniques like NMR spectroscopy and X-ray crystallography to understand its structural and electronic characteristics .
Results and Outcomes
Such studies provide insights into the compound’s behavior in different environments, which is essential for its application in various chemical reactions and drug formulations .
Bioorganic Chemistry
Application Summary
4-propoxypiperidine Hydrochloride is significant in bioorganic chemistry for the synthesis of biologically active molecules.
Experimental Procedures
It is used to construct molecules that mimic natural bioactive compounds, employing strategies like multicomponent reactions and green chemistry principles .
Results and Outcomes
The synthesis of bioorganic molecules from this compound has led to the discovery of new drugs with improved efficacy and reduced side effects .
This analysis provides a detailed overview of the diverse applications of 4-propoxypiperidine Hydrochloride in scientific research, highlighting its versatility and importance in various fields of chemistry and pharmacology. Each application demonstrates the compound’s potential to contribute significantly to scientific advancements and therapeutic developments.
Anticancer Research
Application Summary
4-propoxypiperidine Hydrochloride is investigated for its potential use in anticancer therapies due to its structural similarity to natural alkaloids.
Experimental Procedures
Researchers synthesize novel derivatives and test their cytotoxicity against various cancer cell lines using assays like MTT and flow cytometry .
Results and Outcomes
Some derivatives have shown promising results, inhibiting the growth of cancer cells and inducing apoptosis, which could lead to the development of new anticancer drugs .
Antimicrobial Studies
Application Summary
The compound’s derivatives are explored for antimicrobial properties, targeting resistant bacterial strains.
Experimental Procedures
Derivatives are subjected to antimicrobial screening using methods like disk diffusion and broth microdilution to determine their efficacy .
Results and Outcomes
Certain derivatives exhibit significant antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .
Neuroprotective Agent Development
Application Summary
4-propoxypiperidine Hydrochloride derivatives are studied for their neuroprotective effects, particularly in neurodegenerative diseases.
Experimental Procedures
In vitro and in vivo models are used to assess the neuroprotective properties of these derivatives, focusing on their ability to prevent neuronal damage .
Results and Outcomes
Some studies report that these derivatives can protect neurons from oxidative stress and apoptosis, indicating their potential as neuroprotective agents .
Analgesic and Anti-inflammatory Research
Application Summary
Research into the analgesic and anti-inflammatory applications of 4-propoxypiperidine Hydrochloride aims to develop new pain relief medications.
Experimental Procedures
Animal models are used to evaluate the analgesic and anti-inflammatory effects of synthesized derivatives through various behavioral and biochemical tests .
Results and Outcomes
Derivatives have demonstrated effectiveness in reducing pain and inflammation in preclinical studies, which may translate into clinical applications .
Antipsychotic Drug Discovery
Application Summary
Derivatives of 4-propoxypiperidine Hydrochloride are being investigated for their potential use as antipsychotic medications.
Experimental Procedures
These derivatives undergo pharmacological screening, including receptor binding assays and behavioral studies in animal models .
Results and Outcomes
Some derivatives show affinity for dopamine receptors and exhibit antipsychotic-like effects, which could contribute to the development of new treatments for psychiatric disorders .
Cardiovascular Drug Development
Application Summary
The compound is used in the development of cardiovascular drugs due to its influence on vascular smooth muscle cells.
Experimental Procedures
Derivatives are tested for their vasodilatory effects using isolated tissue assays and in vivo blood pressure measurements .
属性
IUPAC Name |
4-propoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTKDJSUABUYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467483 | |
| Record name | 4-propoxypiperidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxypiperidine Hydrochloride | |
CAS RN |
903891-77-0 | |
| Record name | 4-propoxypiperidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





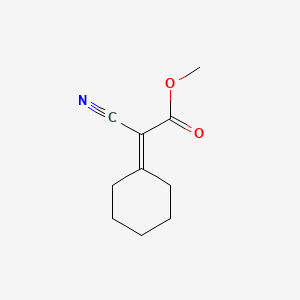

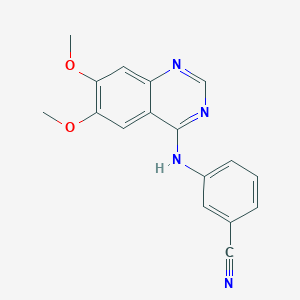

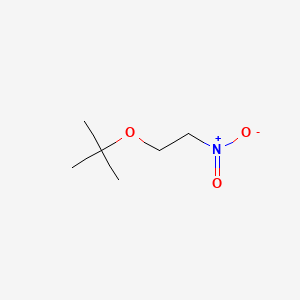

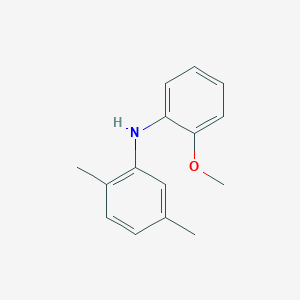
![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)

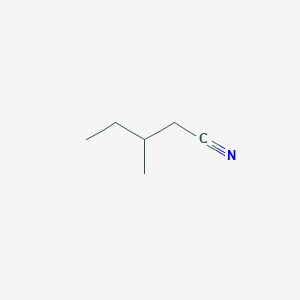
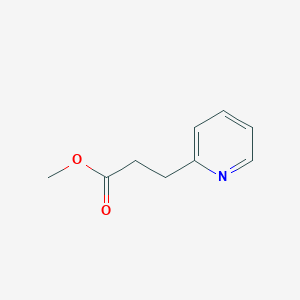
![4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one](/img/structure/B1609948.png)